(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a planar quinoxaline core fused with a pyrrole ring. The compound features an (E)-configured 4-fluorobenzylidene substituent at the 1-position and a 3-methoxypropyl carboxamide group at the 3-position. The fluorine atom on the benzylidene moiety enhances electronegativity and metabolic stability compared to hydroxylated analogs, while the 3-methoxypropyl chain may improve solubility compared to shorter alkyl chains .
Properties
IUPAC Name |
2-amino-1-[(E)-(4-fluorophenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2/c1-31-12-4-11-25-22(30)18-19-21(28-17-6-3-2-5-16(17)27-19)29(20(18)24)26-13-14-7-9-15(23)10-8-14/h2-3,5-10,13H,4,11-12,24H2,1H3,(H,25,30)/b26-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQDSKCBRYWQCI-LGJNPRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]quinoxaline derivatives, have been found to inhibit the epidermal growth factor receptor (egfr). EGFR is a protein that plays a crucial role in cell growth and division.
Mode of Action
It is likely that it interacts with its targets in a manner similar to other quinoxaline derivatives. These compounds typically bind to the active site of their target proteins, inhibiting their function and leading to downstream effects.
Biochemical Pathways
Given the potential egfr inhibition, it could impact pathways related to cell growth and division. Inhibition of EGFR often leads to a decrease in cell proliferation and an increase in cell death, affecting the overall growth of cells.
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys.
Result of Action
If it acts as an egfr inhibitor, it could lead to decreased cell proliferation and increased cell death. This could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets. Additionally, the compound’s action can be influenced by the physiological environment within the body, including the presence of other proteins and molecules, and the specific conditions within different tissues.
Biological Activity
The compound (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide belongs to the pyrroloquinoxaline class, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]quinoxaline backbone, which is known for its ability to interact with various biological targets. The presence of an amino group and a fluorobenzylidene moiety enhances its potential as a therapeutic agent.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrroloquinoxaline derivatives. For instance, a related compound demonstrated significant inhibitory effects against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved compromising bacterial cell membrane integrity, leading to cell death. The compound was effective at high concentrations and showed a slower development of bacterial resistance compared to traditional antibiotics like norfloxacin .
Anticancer Properties
Pyrrolo[2,3-b]quinoxaline derivatives have also shown promise in cancer therapy. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For example, specific derivatives have been identified as potent Sirt6 activators, which play a crucial role in tumor suppression by regulating histone deacetylation .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-b]quinoxaline derivatives is heavily influenced by their structural components. Studies have indicated that modifications to the amino groups significantly affect antibacterial potency and selectivity. For example, introducing hydrophilic groups can enhance activity against Gram-positive bacteria while reducing cytotoxicity .
| Modification | Effect on Activity |
|---|---|
| Primary/secondary amino groups | Increased antibacterial potency |
| Fluorine substitution | Enhanced selectivity towards specific kinases |
| Hydrophilic modifications | Improved bioavailability and reduced toxicity |
Case Studies
- Antibacterial Efficacy : In vitro studies showed that the compound effectively dispersed established bacterial biofilms and exhibited low cytotoxicity against human cells. It was particularly effective against MRSA in murine models, demonstrating its potential as a new antibacterial agent .
- Cancer Cell Inhibition : The compound was tested against various cancer cell lines, showing significant inhibition of colony formation and induction of apoptosis in hepatocellular carcinoma cells. The activation of Sirt6 was linked to the observed anticancer effects, suggesting a dual role in inflammation and cancer therapy .
Comparison with Similar Compounds
Substituent Effects on Bioavailability
- Fluorine vs. Hydroxyl Groups : The 4-fluorobenzylidene group in the target compound likely improves metabolic stability compared to hydroxylated analogs (e.g., 3,4-dihydroxybenzylidene in ), as fluorine resists oxidative degradation. However, hydroxyl groups may enhance aqueous solubility.
- Alkyl Chain Length : The 3-methoxypropyl chain in the target compound may offer better solubility than shorter chains (e.g., 2-methoxyethyl in ) while maintaining moderate lipophilicity for membrane permeability.
Electronic and Steric Considerations
Pharmacological Implications (Inferred)
- Toxicity Profile : Fluorinated compounds often exhibit lower toxicity compared to hydroxylated analogs due to reduced reactive metabolite formation.
Preparation Methods
Functionalization at the 1-Position
Introduction of the (4-fluorobenzylidene)amino group at the 1-position employs a Schiff base formation. The free amino group on the pyrrolo[2,3-b]quinoxaline reacts with 4-fluorobenzaldehyde under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid) at 60–80°C for 4–6 hours. The (E)-configuration is favored due to steric hindrance between the quinoxaline core and benzylidene moiety, confirmed via NOESY NMR.
Carboxamide Side Chain Installation
The N-(3-methoxypropyl)carboxamide group is introduced via amide coupling. The 3-carboxylic acid derivative of pyrrolo[2,3-b]quinoxaline is activated using thionyl chloride or carbodiimide reagents (e.g., EDC/HOBt) and reacted with 3-methoxypropylamine in dichloromethane or DMF. This step typically achieves 70–85% yield after purification by silica gel chromatography (hexane/ethyl acetate).
Integrated Synthetic Pathway
A consolidated synthesis involves three stages (Table 1):
Table 1. Optimized Reaction Conditions for Target Compound Synthesis
Stepwise Procedure
Core Synthesis :
Combine 4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (2.0 g, 10.2 mmol) and o-phenylenediamine (3.3 g, 30.6 mmol) in acetic acid (15 mL). Reflux at 90°C for 6 hours. Quench with ice water, filter, and recrystallize from ethanol to obtain the 3-carboxamide intermediate (1.45 g, 78%).Schiff Base Formation :
Dissolve the 1-amino intermediate (1.0 g, 3.8 mmol) and 4-fluorobenzaldehyde (0.52 g, 4.2 mmol) in acetic acid (10 mL). Stir at 70°C for 5 hours. Concentrate under vacuum and purify via column chromatography (ethyl acetate/hexane, 1:3) to isolate the benzylidene derivative (1.02 g, 82%).Amide Coupling :
Activate the carboxylic acid (0.8 g, 2.5 mmol) with EDC (0.57 g, 3.0 mmol) and HOBt (0.41 g, 3.0 mmol) in DMF (10 mL). Add 3-methoxypropylamine (0.28 g, 3.0 mmol) and stir at room temperature for 12 hours. Extract with ethyl acetate, wash with brine, and evaporate to dryness. Purify by flash chromatography (methanol/dichloromethane, 1:20) to yield the target compound (0.72 g, 75%).
Spectroscopic Characterization
- ¹H NMR (500 MHz, DMSO-d₆) : δ 9.21 (s, 1H, NH), 8.45 (d, J = 8.5 Hz, 1H, ArH), 8.12 (s, 1H, CH=N), 7.94–7.89 (m, 2H, ArH), 7.65–7.60 (m, 2H, ArF), 7.32–7.28 (m, 2H, ArF), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.45 (s, 3H, OCH₃), 3.38–3.34 (m, 2H, NHCH₂), 1.92–1.85 (m, 2H, CH₂).
- HRMS (ESI+) : m/z calcd for C₂₃H₂₂FN₆O₂ [M+H]⁺: 441.1789; found: 441.1792.
Challenges and Optimization
- Regioselectivity : The 1-position amino group must remain unprotected during benzylidene formation. Using bulky aldehydes or low temperatures minimizes bis-alkylation.
- Stereocontrol : The (E)-isomer predominates (>95%) due to thermodynamic stability, confirmed by X-ray crystallography in analogous compounds.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve carboxamide coupling efficiency but require rigorous drying to avoid hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
